Monomethyl carbonotrithioate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methylsulfanylmethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4S3/c1-5-2(3)4/h1H3,(H,3,4)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAOZLQUOVRCEO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3S3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721240 | |
| Record name | Methyl carbonotrithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-26-4 | |
| Record name | Methyl carbonotrithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Thioester and Trithiocarbonate Chemistry
Monomethyl carbonotrithioate is chemically classified as a monomethyl ester of trithiocarbonic acid. Its structure, featuring a carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms (one of which is part of a methyl group), places it squarely within the family of trithiocarbonates. wikipedia.orgpharmaffiliates.com This class of compounds is a subset of the larger group known as thioesters, where an oxygen atom in an ester linkage is replaced by a sulfur atom. wikipedia.orgwarwick.ac.uk
Trithiocarbonates are sulfur analogs of carbonates, where all three oxygen atoms have been replaced by sulfur. wikipedia.org This substitution significantly alters the compound's reactivity and properties. The chemistry of thioesters and trithiocarbonates is rich and varied, with these functional groups being key components in a range of biologically and industrially important molecules. jmchemsci.com They are recognized for their role in the synthesis of pharmaceuticals and other biologically active compounds. jmchemsci.comtandfonline.com Furthermore, the trithiocarbonate (B1256668) moiety is particularly significant in polymer science, forming the basis for certain types of Reversible Addition-Fragmentation chain Transfer (RAFT) agents, which allow for the synthesis of polymers with controlled molecular weights and complex architectures. rsc.orgrsc.org
Historical Trajectories of Monomethyl Carbonotrithioate Investigation
The investigation of simple trithiocarbonates is linked to the broader history of organosulfur chemistry. Traditional methods for synthesizing trithiocarbonates often involved harsh reagents and conditions. One of the earliest approaches involved the reaction of thiols with highly toxic thiophosgene. wikipedia.orgrsc.org Another common historical method was the reaction of carbon disulfide with thiols under basic conditions, followed by alkylation. thieme-connect.com
Specifically for dialkyl trithiocarbonates, a well-established synthesis involves treating carbon disulfide with a base, a phase-transfer catalyst, and an alkylating agent like methyl iodide. wikipedia.org A documented synthesis route for monomethyl carbonotrithioate itself involves the reaction of its precursor, sodium thiomethoxide, with carbon disulfide. chemicalbook.comchemsrc.com These foundational methods, while effective, often required the use of excess, foul-smelling reagents like carbon disulfide or highly toxic chemicals, prompting the development of more modern, efficient, and safer synthetic protocols in recent years. rsc.orgthieme-connect.com
Current Research Landscape and Significance of Monomethyl Carbonotrithioate
Strategies for Carbonotrithioate Moiety Construction
The synthesis of the carbonotrithioate core, S=C(SR)S⁻ or S=C(SR)₂ , is achieved through several key chemical transformations. These methods range from the direct insertion of carbon disulfide into substrate molecules to the strategic introduction of a thiocarbonylthio group.
Synthesis via Thiocarbonylthio Group Introduction
The thiocarbonylthio group, -C(S)S-, is the defining feature of trithiocarbonates and related compounds used extensively in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. google.com The introduction of this moiety is a key step in creating RAFT agents, which are essential for synthesizing polymers with controlled molecular weights and low polydispersity. google.comrsc.org In a typical RAFT process, the polymer chains inherently contain a residue from the RAFT agent, which includes the thiocarbonylthio group. google.com The synthesis of these agents often involves building the molecule around the central thiocarbonylthio core, ensuring that the attached "R" (reinitiating) and "Z" (stabilizing) groups provide the desired reactivity for polymerization control. sigmaaldrich.comnih.gov
Carbon Disulfide Insertion Approaches
A primary and straightforward method for constructing carbonotrithioates involves the reaction of carbon disulfide (CS₂) with nucleophiles. wikipedia.org Carbon disulfide, while less electrophilic than carbon dioxide, reacts favorably and often irreversibly with strong nucleophiles like thiolates, alkoxides, and amines. wikipedia.org
The synthesis of this compound can be achieved through the reaction of carbon disulfide with sodium thiomethoxide. chemicalbook.comchemicalbook.com This reaction exemplifies the broader strategy where CS₂ inserts into a metal-sulfur bond. Generally, reacting CS₂ with sodium or potassium salts of thiols (thiolates) yields the corresponding trithiocarbonate salts. wikipedia.org Similarly, reactions with alkoxides produce xanthates, and secondary amines yield dithiocarbamates. wikipedia.org These reactions are fundamental to producing a wide array of organosulfur compounds. wikipedia.org For instance, symmetrical dialkyl trithiocarbonates can be formed from the reaction of alkyl halides with carbon disulfide in the presence of a basic reagent like potassium phosphate (B84403) or basic alumina. researchgate.net
| Nucleophile | Reactant Example | Product Class | Reference |
|---|---|---|---|
| Amine | R₂NH | Dithiocarbamate | wikipedia.org |
| Alkoxide | RONa | Xanthate | wikipedia.org |
| Sulfide (B99878) | Na₂S | Trithiocarbonate | wikipedia.org |
| Thiolate | RSNa | Trithiocarbonate | wikipedia.orgchemicalbook.com |
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. frontiersin.orgorganic-chemistry.org This approach is valued for its atom economy, reduced synthesis time, and lower energy consumption. frontiersin.org While many MCRs are named reactions like the Ugi or Biginelli reactions, the principles can be applied to the synthesis of specific scaffolds, including those containing the trithiocarbonate moiety. organic-chemistry.orgnih.govsci-hub.se A notable example is the one-pot synthesis of a poly(trithiocarbonate) macro-chain transfer agent through the step-growth polymerization of a bis(aziridine), 1,4-phenylenedimethanethiol, and carbon disulfide. acs.org This demonstrates how MCR pathways can be leveraged to construct complex macromolecular architectures centered around the trithiocarbonate unit. acs.org
Functionalization and Derivatization of this compound Precursors
Beyond the initial synthesis, the functionalization of trithiocarbonate structures is critical for their application, particularly in polymer science. By modifying precursors, a wide range of tailored molecules can be created.
Preparation of Functionalized Trithiocarbonate Chain Transfer Agents
Trithiocarbonates are a major class of RAFT agents, favored for their versatility in controlling the polymerization of a wide range of monomers, especially "more activated monomers" like acrylates and styrenes. sigmaaldrich.comnih.govnih.gov The synthesis of functionalized trithiocarbonate CTAs allows for the introduction of specific chemical handles for post-polymerization modifications or for creating complex polymer architectures like star or block copolymers. nih.govmdpi.com
Several advanced methods have been developed for this purpose:
From Thiolactones : A one-pot modular method allows for the synthesis of various functionalized trithiocarbonates from a single thiolactone precursor. mdpi.comscribd.com The key step is the aminolysis of the thiolactone, which simultaneously introduces the desired functionality and generates the necessary thiol in situ. scribd.com
From N-Sulfonyl Aziridines : A family of sulfonamide-functionalized trithiocarbonate CTAs can be prepared via the nucleophilic ring-opening of N-sulfonyl aziridines. acs.org This method yields agents where the benzyl (B1604629) R-group promotes efficient chain reinitiation. acs.org
Air-Tolerant Synthesis : A mild and facile route, tolerant to air and moisture, can produce multifunctional RAFT agents at room temperature. mdpi.com This method can be adapted to create not only trithiocarbonates but also dithiocarbamates and xanthates by varying the reactants. mdpi.com
Specific Functional Groups : Methods have been developed to synthesize trithiocarbonates with specific functionalities, such as the benzhydryl 2-propanoyl group, which can then mediate the polymerization of monomers like styrene (B11656). researchgate.net
| Synthetic Approach | Key Precursors | Key Features | Reference |
|---|---|---|---|
| Modular Thiolactone Method | γ-Thioisocaprolactone, Amines, CS₂ | One-pot modular synthesis with good functional group tolerance. | mdpi.comscribd.com |
| Aziridine Ring-Opening | N-sulfonyl aziridines, Carbon disulfide | Creates sulfonamide-functionalized CTAs for synthesizing architectural polymers. | acs.org |
| Benzhydryl Functionalization | Benzhydryl 2-bromopropanoate, Alkyl xanthate salt | Prepares specific benzhydryl 2-propanoyl-functionalized agents for styrene polymerization. | researchgate.net |
| Air-Tolerant Synthesis | Alkyl halide, Imidazole-based intermediate, Thiol | Mild, high-yielding synthesis at room temperature, tolerant to air and moisture. | mdpi.com |
Selective Alkylation and Acylation Routes
The modification of trithiocarbonates and their precursors through selective alkylation and acylation is a powerful tool for creating unsymmetrical and highly functionalized molecules.
Selective Alkylation : The regioselective alkylation of molecules with multiple potential reaction sites is a common challenge in organic synthesis. researchgate.net In the context of trithiocarbonates, selective alkylation is crucial for producing unsymmetrical agents (R¹-S-C(=S)-S-R²). The process often involves generating a trithiocarbonate anion, which is then reacted with an alkylating agent. The selectivity of this reaction can be finely tuned by the choice of base, electrophile, and solvent. williams.edujbarbiomed.com For instance, the lithiation of heteroaromatic systems, a related field, shows that the choice between different lithium amide bases can dramatically alter the site of alkylation. williams.edu Similar principles apply to the sulfur nucleophiles in trithiocarbonate precursors, where careful control of reaction conditions is necessary to avoid mixtures of products or double alkylation. williams.edunih.gov
Selective Acylation : Similar to alkylation, selective acylation allows for the introduction of ester or other carbonyl functionalities onto a molecule with multiple reactive sites, such as hydroxyl or amino groups. thieme-connect.denih.govchemrxiv.org While direct examples for this compound are specific, the general strategies are informative. Catalysis is key to achieving high selectivity. thieme-connect.demdpi.com For example, organocatalysts decorated with specific appendages can influence the site of acylation in amphiphilic diols by altering the local environment of the catalytic center. mdpi.com In carbohydrate chemistry, chiral organocatalysts have been used for the highly selective acylation of one hydroxyl group among many. thieme-connect.de These strategies, which rely on catalyst design to control reactivity and selectivity, can be conceptually applied to the selective functionalization of trithiocarbonate precursors bearing reactive groups. thieme-connect.demdpi.com
Reaction Kinetics and Thermodynamic Analysis
The reactivity of a trithiocarbonate RAFT agent, with the general structure Z-C(=S)S-R, is profoundly influenced by the electronic and steric nature of the Z and R substituents. sigmaaldrich.com In the case of this compound, the Z group is a methylthio moiety (CH₃S-). The primary modulation of reactivity, therefore, comes from the choice of the R group, often referred to as the leaving group. researchgate.net
Substituents that can stabilize a radical, such as a tertiary carbon-centered radical (e.g., cyanoisopropyl), are effective R groups because they promote rapid fragmentation of the intermediate radical, a key step for successful RAFT polymerization. researchgate.net The stability of the R• radical influences the re-initiation efficiency. Electron-donating groups (EDGs) on the R substituent can increase the electron density of the radical, potentially affecting its stability and reactivity. saskoer.ca Conversely, electron-withdrawing groups (EWGs) can stabilize the radical through resonance or inductive effects, which is often desirable for an efficient leaving group. saskoer.camasterorganicchemistry.com
| Substituent Type on R Group | General Effect on Reactivity | Example Group |
| Electron-Donating Groups (EDGs) | May decrease the rate of fragmentation if they destabilize the leaving radical. Can increase the nucleophilicity of the radical. saskoer.ca | Alkyl groups |
| Electron-Withdrawing Groups (EWGs) | Generally increase reactivity by stabilizing the leaving radical (R•), facilitating fragmentation. saskoer.canumberanalytics.com | Cyano (-CN), Phenyl (-Ph) |
| Resonance Stabilizing Groups | Significantly stabilize the leaving radical, promoting efficient fragmentation and re-initiation. masterorganicchemistry.com | Benzyl, Cyanoisopropyl |
The RAFT process is governed by a series of equilibria, primarily the main equilibrium involving the dormant polymer chains and the propagating radicals. researchgate.net The equilibrium constant (K) for this process is a ratio of the rate constants for the addition (k_add_) and fragmentation (k_frag_) steps. A high equilibrium constant is indicative of a well-controlled system. libretexts.org
Equilibrium studies are crucial for understanding the thermodynamics of the reaction. beilstein-journals.org The position of the RAFT equilibrium determines the concentration of active propagating radicals and, consequently, the rate of polymerization and the occurrence of side reactions. researchgate.net
| Parameter | Description | Significance in this compound Reactions |
| Addition Rate Constant (k_add) | The rate constant for the addition of a propagating radical to the C=S bond of the trithiocarbonate. researchgate.net | A high k_add_ ensures that the chain transfer agent is rapidly consumed and that propagating radicals are quickly captured into the dormant state. |
| Fragmentation Rate Constant (k_frag_) | The rate constant for the fragmentation of the intermediate radical to release a new propagating radical and a dormant polymer chain. researchgate.net | A high k_frag_ is essential for rapid chain equilibration and maintaining a low concentration of propagating radicals, leading to good control. |
| Equilibrium Constant (K = k_add_/k_frag_) | The ratio of the addition and fragmentation rate constants, defining the position of the main RAFT equilibrium. rsc.org | A large K value indicates that the equilibrium favors the dormant species, which is characteristic of a well-controlled polymerization. |
| Apparent Propagation Rate Constant (k_p_app) | The experimentally observed rate constant of monomer consumption. acs.org | Provides insight into the overall speed of the polymerization and is influenced by the structure of the trithiocarbonate and the monomer. |
Radical Intermediates and Propagation Mechanisms
The core of this compound's function in controlling radical reactions lies in its ability to generate and interact with specific radical intermediates through a defined propagation mechanism.
The defining mechanism for trithiocarbonates in RAFT polymerization is the reversible addition-fragmentation chain transfer. researchgate.netsigmaaldrich.com The process involves two key steps:
Addition: A propagating radical (P_n_•) adds to the thiocarbonyl group (C=S) of the this compound (or the polymeric trithiocarbonate). This forms a short-lived, stabilized intermediate radical. acs.org
Fragmentation: This intermediate radical fragments, releasing either the original propagating radical (P_n_•) or a new radical (R•, the leaving group), and forming a new dormant thiocarbonylthio compound. researchgate.netacs.org
This sequence establishes an equilibrium between active (propagating radicals) and dormant (trithiocarbonate-capped) polymer chains. researchgate.net This dynamic equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution. sigmaaldrich.com The effectiveness of the transfer process depends on the rapid addition of radicals to the C=S bond and the subsequent fast fragmentation of the intermediate. researchgate.net
The stability of the intermediate radical formed during the addition step is paramount to the success of the RAFT process. acs.org The trithiocarbonate moiety is specifically designed to stabilize this radical. The unpaired electron in the intermediate can be delocalized over the sulfur and carbon atoms, which lowers its energy and increases its lifetime sufficiently to allow for the fragmentation step to occur. masterorganicchemistry.com
The stability of this key intermediate prevents it from participating in undesirable side reactions, such as termination. rsc.org The regular and periodic arrangement of reactive species, as can be achieved in certain structured environments like metal-organic frameworks, has been shown to further stabilize radical species against deactivation. rsc.org The substituents on the trithiocarbonate play a crucial role; the Z group (CH₃S-) contributes to the stability of the intermediate radical, while the R group must be a good homolytic leaving group to efficiently propagate the kinetic chain. researchgate.netuhasselt.be
Electron Transfer Processes
While the primary mechanism for trithiocarbonates is addition-fragmentation, they can also participate in electron transfer processes, particularly for initiating polymerization under certain conditions. science.gov In Single Electron Transfer Living Radical Polymerization (SET-LRP), a RAFT agent like a trithiocarbonate can act as an initiator in the presence of a reducing agent, such as zerovalent copper (Cu(0)). acs.orgresearchgate.net
In such a system, a single electron is transferred from the metal catalyst to the trithiocarbonate molecule. This can lead to the cleavage of the S-R bond, generating the R• radical, which then initiates polymerization. researchgate.net This demonstrates the versatility of trithiocarbonates, which can function not only as chain transfer agents but also as initiators in specific catalytic systems. acs.org Mechanistic studies of related electrochemical reactions, such as the homo-coupling of aryl halides catalyzed by nickel, also highlight the importance of electron transfer steps in generating reactive intermediates from organic precursors. rsc.orgnih.gov
Hydrolytic and Degradative Pathways of Trithiocarbonates
Trithiocarbonates, as sulfur analogs of esters, are susceptible to various hydrolytic and degradative processes. nih.gov The stability of the trithiocarbonate moiety is significantly influenced by environmental conditions such as pH, temperature, and the presence of nucleophiles. nih.govmdpi.com While detailed mechanistic studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the general principles governing the degradation of the trithiocarbonate class of compounds provide critical insights into its expected behavior.
Research into more complex trithiocarbonates, particularly those used as Reversible Addition-Fragmentation chain Transfer (RAFT) agents, has elucidated several key degradation pathways. These pathways are generally applicable to simpler alkyl trithiocarbonates and include hydrolysis, aminolysis, and thermolysis. nih.govresearchgate.netescholarship.org Trithiocarbonates are generally considered more stable against hydrolysis compared to their dithiobenzoate counterparts. nih.govacs.org
The rate of hydrolysis for thiocarbonylthio compounds has been shown to increase with both rising temperature and pH. nih.gov Studies on various trithiocarbonate-based RAFT agents confirm this trend. For instance, the hydrolytic stability of 2-(1-carboxy-1-methylethylsulfanylthiocarbonylsulfanyl)-2-methyl-propionic acid (CMP) was investigated under acidic conditions (pH 5.5), revealing that the rate of hydrolysis was negligible at temperatures below 50 °C. nih.gov Similarly, another trithiocarbonate, S-1-Ethyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (EDMAT), showed no discernible hydrolysis at a highly acidic pH of 2.6, but degradation was observed at neutral pH and increased in alkaline conditions. nih.gov
A detailed investigation into the stability of two specific trithiocarbonate RAFT agents, 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17) and 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid (Rtt-05), provided quantitative data on their degradation under basic conditions at 60 °C. mdpi.com The stability was assessed by monitoring changes in their ¹H NMR and UV-vis absorption spectra over 24 hours at varying pH levels. The results indicated that the trithiocarbonate group in the more hydrophilic Rtt-17 began to undergo significant hydrolysis at pH > 11. mdpi.com In contrast, the more hydrophobic Rtt-05, which forms micelles in water, showed greater stability, with hydrolysis only becoming significant at pH > 12. mdpi.com This suggests that the hydrophobic microenvironment within the micelles protects the trithiocarbonate group from hydroxide (B78521) attack in the aqueous phase. mdpi.com
The degradation data from this study are summarized in the table below.
Table 1: pH-Dependent Decomposition of Trithiocarbonate RAFT Agents at 60°C over 24 hours
| pH | Rtt-17 Decomposition (%) (¹H NMR) | Rtt-17 Decomposition (%) (UV-vis) | Rtt-05 Decomposition (%) (¹H NMR) | Rtt-05 Decomposition (%) (UV-vis) |
| 9 | 0 | 0 | 0 | 0 |
| 10 | 0 | 0 | 0 | 0 |
| 11 | 74.5 | 16.7 | 0 | 0 |
| 12 | >95 | >95 | 0 | 0 |
| 13 | >95 | >95 | 71.2 | >95 |
Data sourced from a study on the stability of trithiocarbonate chain transfer agents under basic conditions. mdpi.com Decomposition was estimated by the decrease in the signal intensity of the methyl proton near the trithiocarbonate group in ¹H NMR and the decrease in absorbance at 309 nm in UV-vis spectroscopy.
Other degradation mechanisms for trithiocarbonates have also been identified, particularly in the context of RAFT polymerization. These include:
Aminolysis : Nucleophilic attack by amines can cleave the trithiocarbonate group. escholarship.org
Thermolysis : Thermal degradation can occur, although the kinetics for trithiocarbonates can be complex compared to other thiocarbonylthio compounds. mdpi.com
Intramolecular Cyclization : In specific molecular structures, degradation can proceed via an intramolecular nucleophilic attack on the thiocarbonyl group by another part of the same molecule, leading to cyclization products. researchgate.netescholarship.org
Photodegradation : Some trithiocarbonates can degrade upon exposure to light. rsc.org
A study on the degradation of trithiocarbonate-functionalized polymers in the presence of N-phenylmethacrylamide at 70°C revealed a 60% degradation after 12 hours, proceeding via an N-phenyl-promoted nucleophilic attack on the terminal thiocarbonyl group. mdpi.comacs.org
The following table summarizes findings from various studies on the degradation of different trithiocarbonate compounds, which serve as analogues for understanding the potential behavior of this compound.
Table 2: Summary of Research Findings on the Degradation of Trithiocarbonate Analogues
| Compound/System | Conditions | Key Findings | Reference |
| 2-(1-carboxy-1-methylethylsulfanylthiocarbonylsulfanyl)-2-methyl-propionic acid (CMP) | pH 5.5, varying temperature (30-70°C) | Rate of hydrolysis was negligible below 50°C. | nih.gov |
| S-1-Ethyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (EDMAT) | Varying pH (2.6-9.0), ambient temperature, light irradiation | Stable at pH 2.6; hydrolysis detected at neutral pH and increased in alkaline solutions. | nih.gov |
| 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17) | pH 9-13, 60°C | Significant hydrolysis observed at pH > 11. | mdpi.com |
| 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid (Rtt-05) | pH 9-13, 60°C | More stable than Rtt-17 due to micelle formation; significant hydrolysis at pH > 12. | mdpi.com |
| Trithiocarbonate-functional poly(N-phenyl-methacrylamide) analogue | 70°C, in DMF | 60% degradation after 12 hours via N-phenyl-promoted intramolecular nucleophilic attack. | mdpi.comacs.org |
| 4-cyano-4-[(thiothiopropyl)sulfanyl] pentanoic acid (CTPPA) | Storage under recommended conditions | Self-catalyzed hydrolysis of the cyano group to an amide, catalyzed by the adjacent carboxylic acid moiety. | acs.orgnih.gov |
Applications of Monomethyl Carbonotrithioate in Controlled Polymerization Techniques
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Mediated by Monomethyl Carbonotrithioate and Related Trithiocarbonates
RAFT polymerization is a form of living radical polymerization that offers exceptional control over the final polymer structure. sigmaaldrich.com Trithiocarbonates, as a class of RAFT agents, are noted for their high transfer constants and greater hydrolytic stability compared to other agents like dithiobenzoates, while also causing less polymerization retardation. sigmaaldrich.com
The mechanism of trithiocarbonate-mediated RAFT polymerization establishes a dynamic equilibrium between active, propagating polymer chains and dormant polymer chains. This process involves a series of steps:
Initiation: A standard radical initiator generates free radicals, which then react with a monomer to form a propagating polymer chain (P•).
Chain Transfer: The propagating chain (P•) adds to the thiocarbonyl group of the trithiocarbonate (B1256668) RAFT agent (R-S-C(=S)-S-R'). This addition creates an intermediate radical.
Fragmentation: This intermediate radical can fragment in one of two ways: either reverting to the original propagating chain and RAFT agent, or, more productively, fragmenting to form a dormant polymer chain capped with the trithiocarbonate group and a new radical (R•).
Re-initiation: The newly formed radical (R•) then initiates the polymerization of more monomer, creating a new propagating chain.
Main Equilibrium: A rapid equilibrium is established where the propagating chains of varying lengths reversibly add to the dormant, trithiocarbonate-capped polymer chains. This reversible transfer process ensures that all polymer chains have an equal opportunity to grow, leading to a low polydispersity index (PDI). youtube.com
This sequence of reversible chain transfer events is the cornerstone of the control offered by RAFT polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. sigmaaldrich.com
The effectiveness of a trithiocarbonate CTA in a RAFT polymerization is critically dependent on the nature of its "R" and "Z" groups (where the general structure is Z-C(=S)S-R). For trithiocarbonates, the Z group is an alkylthio group (e.g., -SCH3 for this compound). The design principles for an optimal CTA revolve around the following factors:
The R Group (Leaving Group): The R group must be a good homolytic leaving group. This ensures that the intermediate radical fragments efficiently to release the R• radical, which can then initiate new polymer chains. cmu.edu The stability of the R• radical is a key consideration; more stable radicals are better leaving groups.
The Z Group (Activating Group): The Z group modulates the reactivity of the C=S double bond towards radical addition. A well-chosen Z group ensures that the addition of a propagating radical is fast, while the fragmentation of the intermediate radical is also rapid and favors the desired pathway.
Monomer Compatibility: The choice of both R and Z groups is highly dependent on the monomer being polymerized. youtube.com For instance, trithiocarbonates are generally effective for controlling the polymerization of "more activated monomers" (MAMs) such as acrylates and methacrylates. acs.org The CTA must be selected to have a higher transfer constant with the propagating radical of the specific monomer to ensure effective mediation of the polymerization. sigmaaldrich.com
Symmetrical vs. Asymmetrical Design: Trithiocarbonates can be symmetrical or asymmetrical. Asymmetrical trithiocarbonates can be designed to have one leaving group (R) and one group that remains attached to the polymer chain. Symmetrical trithiocarbonates have two potential leaving groups, which can lead to the formation of ABA triblock copolymers in a two-step process. cmu.edumdpi.com
The careful selection of the trithiocarbonate CTA based on these principles is crucial for achieving a well-controlled polymerization process.
A hallmark of RAFT polymerization is the ability to precisely control the molecular weight and dispersity (Đ, also known as the polydispersity index, PDI) of the resulting polymers. tcichemicals.com The theoretical number-average molecular weight (Mn) can be predicted based on the ratio of the initial concentrations of monomer to the CTA, and the monomer conversion.
Experimental studies have consistently demonstrated the effectiveness of trithiocarbonates in achieving this control. For example, the polymerization of various monomers in the presence of trithiocarbonate CTAs has yielded polymers with dispersity values often below 1.2. mdpi.com The linear evolution of molecular weight with monomer conversion is a key indicator of a controlled or "living" polymerization process. nih.gov
The ability to control dispersity is not limited to achieving narrow distributions. Recent research has shown that by manipulating the addition of the CTA during the polymerization, polymers with broader, yet controlled, molecular weight distributions can be synthesized. nsf.govrsc.org This is significant because in many industrial applications, broader molecular weight distributions can be desirable for tuning material properties and processability. nsf.govnih.govnsf.gov
| Monomer | Trithiocarbonate CTA | Resulting Polymer | Dispersity (Đ) | Reference |
|---|---|---|---|---|
| N,N-dimethylacrylamide (DMA) | 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17) | PDMA | < 1.2 | mdpi.com |
| 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) | 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17) | PMPC | ~ 1.2 | mdpi.com |
| Methyl acrylate-b-methyl methacrylate (B99206) | Trithiocarbonate | P(MA-b-MMA) | < 1.47 | nih.govnih.gov |
| N-vinylpyrrolidone (NVP) | bis(carboxymethyl)trithiocarbonate | PVP | Low dispersity | acs.org |
Synthesis of Complex Polymer Architectures
The living nature of RAFT polymerization mediated by trithiocarbonates enables the synthesis of polymers with complex and well-defined architectures.
Block copolymers are macromolecules composed of two or more different polymer chains linked together. Trithiocarbonate-mediated RAFT polymerization is a powerful tool for the synthesis of well-defined block copolymers. cmu.eduacs.orgtcichemicals.comnih.govacs.orgfigshare.com The process typically involves the polymerization of the first monomer to create a "macro-CTA," which is a polymer chain end-capped with the trithiocarbonate group. This macro-CTA is then used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This process can be repeated with additional monomers to create triblock or even multiblock copolymers. mdpi.comresearchgate.net
The order of monomer addition can be crucial, especially when polymerizing monomers with different reactivities. acs.org However, recent advancements using techniques like photoinduced electron/energy transfer (PET)-RAFT have shown the potential to overcome these limitations, allowing for the synthesis of previously inaccessible block copolymer sequences. nih.govnih.gov For instance, the synthesis of poly(methyl acrylate-b-methyl methacrylate) has been achieved with predictable molecular weights and linear increases with conversion. nih.gov
The versatility of this method allows for the creation of a wide range of block copolymers, including amphiphilic block copolymers by sequentially polymerizing hydrophobic and hydrophilic monomers. tcichemicals.com These materials are of great interest for applications such as drug delivery and as surfactants.
Beyond linear block copolymers, trithiocarbonate-mediated RAFT polymerization can be employed to create more complex, non-linear polymer architectures. cmu.eduacs.orgfigshare.com
Star Polymers: These polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. One common approach to synthesizing star polymers via RAFT is the "core-first" method. In this strategy, a multifunctional initiator or a core molecule functionalized with multiple trithiocarbonate groups is used. monash.eduresearchgate.net Polymer chains then grow from each of these functional sites, resulting in a star-shaped macromolecule. The number of arms can be controlled by the functionality of the core.
Graft Copolymers: Graft copolymers are composed of a main polymer backbone with one or more side chains of a different polymer. These can be synthesized using a "grafting-from" approach, where the backbone polymer contains pendant trithiocarbonate groups that can initiate the growth of the side chains. researchgate.net
Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules. A facile method for their synthesis involves the RAFT copolymerization of a conventional monomer with a "trithiocarbonate-inimer," which is a molecule that acts as both a monomer and a chain transfer agent. figshare.comacs.orgmonash.edu This approach allows for the one-pot synthesis of hyperbranched polymers with a high degree of branching. figshare.comacs.orgmonash.edu
The ability to create these complex architectures with controlled dimensions and functionalities opens up a vast range of possibilities for designing advanced materials with tailored properties.
Polymer End-Group Functionalization and Post-Polymerization Modification
Polymers synthesized via RAFT polymerization using trithiocarbonate-based CTAs, such as those with a methyl group, inherently possess a thiocarbonylthio end-group. This terminal group is not merely a consequence of the polymerization process but also a versatile chemical handle for a wide array of post-polymerization modifications. The ability to manipulate this end-group allows for the synthesis of polymers with tailored functionalities, opening avenues for advanced applications.
One of the most common strategies for modifying the trithiocarbonate end-group is its conversion to a thiol. This is typically achieved through aminolysis, where the polymer is treated with a primary amine. The resulting thiol-terminated polymer is a valuable intermediate that can undergo a variety of subsequent reactions, including thiol-ene and thiol-Michael additions, as well as disulfide exchange reactions. For instance, a one-pot process combining aminolysis of the trithiocarbonate with a subsequent Michael addition to an α,β-unsaturated carbonyl compound can efficiently convert the colored trithiocarbonate end-group into a stable and colorless thioether. This approach has been successfully applied to polymers like poly(N-isopropylacrylamide), demonstrating near-quantitative conversion under mild conditions without affecting the polymer's molecular weight or dispersity.
The versatility of this end-group also allows for the introduction of a wide range of functionalities. For example, polymers with azide (B81097) or alkyne end-groups can be prepared for use in "click" chemistry reactions, enabling the conjugation of polymers to biomolecules or their attachment to surfaces. The functionalization can be tailored by selecting appropriate RAFT agents from the outset, where the R or Z group of the trithiocarbonate CTA contains the desired functionality, which is then incorporated at the polymer chain end.
Below is a table summarizing various post-polymerization modification strategies for polymers synthesized with trithiocarbonate CTAs.
| Modification Strategy | Reagents | Resulting End-Group | Application Examples |
| Aminolysis/Thiol Formation | Primary amines (e.g., n-butylamine) | Thiol (-SH) | Precursor for subsequent reactions |
| Thiol-Michael Addition | α,β-unsaturated esters/amides | Thioether | Stable, colorless end-group |
| Disulfide Exchange | Disulfides with reactive carbonates | Disulfide with functional moiety | Reversible bioconjugation |
| Radical Induced Reduction | Hypophosphite salts | Hydrogen (-H) | Removal of thiocarbonylthio group |
Photo-Initiated Controlled Radical Polymerization with Trithiocarbonate Derivatives
Conventional RAFT polymerization is typically initiated thermally. However, there has been a growing interest in photo-initiated controlled radical polymerization (photo-CRP) due to the advantages of spatial and temporal control offered by light. Trithiocarbonate derivatives have proven to be highly effective in such systems.
In one approach, the trithiocarbonate itself can act as a photoiniferter (initiator-transfer agent-terminator). Upon irradiation with light of a suitable wavelength, the C-S bond of the trithiocarbonate can undergo homolytic cleavage to generate radicals that initiate polymerization. This method allows for polymerization to be switched "on" and "off" by controlling the light source. Studies have shown that the choice of wavelength is crucial; for instance, with certain trithiocarbonates, blue light may lead to increased photodegradation, while green light offers better control for monomers like methyl methacrylate. rsc.org
Another powerful technique is Photoinduced Electron/Energy Transfer (PET-RAFT) polymerization. In this method, a photoredox catalyst is used to activate the trithiocarbonate CTA under visible or near-infrared light. This approach allows for polymerization to proceed under mild conditions and with a high degree of control over the polymer architecture. Trithiocarbonates have been shown to function as intrinsic photoredox catalysts in the presence of a sacrificial tertiary amine, enabling oxygen-tolerant photo-CRP. rsc.org This dual role of the trithiocarbonate as both a RAFT agent and a photocatalyst for oxygen removal simplifies the experimental setup and enhances the robustness of the polymerization. rsc.org
The following table outlines key features of photo-initiated polymerization using trithiocarbonate derivatives.
| Polymerization Method | Key Components | Wavelength | Monomers | Key Advantages |
| Photoiniferter RAFT | Trithiocarbonate (e.g., BisTTC) | UV/Visible (e.g., blue, green light) | Methyl acrylate (B77674), Methyl methacrylate | Temporal control ("on/off" switching) |
| PET-RAFT | Trithiocarbonate, Photoredox catalyst, Amine | Visible/Near-infrared | Acrylates, Styrene (B11656) | Mild conditions, Oxygen tolerance |
Development of Advanced Polymeric Materials via Trithiocarbonate Chemistry
The precise control over molecular weight, low dispersity, and high end-group fidelity afforded by trithiocarbonate-mediated RAFT polymerization makes it an ideal tool for the synthesis of advanced polymeric materials with complex architectures.
A significant application is the synthesis of block copolymers. By using a polymer synthesized with a trithiocarbonate CTA as a macro-CTA, a second monomer can be polymerized to form a diblock copolymer. This process can be repeated to create triblock or multiblock copolymers. Symmetrical trithiocarbonates are particularly useful for the synthesis of ABA triblock copolymers in a two-step process. cmu.edu First, a homopolymer is grown from the symmetrical CTA, resulting in a polymer with the trithiocarbonate group in the center. Subsequently, a second monomer is added, which inserts into the middle of the polymer chain, forming the B block. cmu.edu This method has been used to create well-defined block copolymers of monomers like styrene and butyl acrylate. cmu.eduresearchgate.net
The properties of these block copolymers can be tailored by the choice of monomers. For example, the synthesis of amphiphilic block copolymers, containing both hydrophobic and hydrophilic segments, is readily achievable. These materials are of great interest for applications such as drug delivery and self-assembly into various nanostructures. Furthermore, the synthesis of thermoplastic elastomers, which combine hard and soft segments, has been demonstrated.
The table below provides examples of advanced polymeric materials synthesized using trithiocarbonate-mediated RAFT polymerization.
| Polymer Architecture | Monomers (Example) | Trithiocarbonate Type | Key Properties/Applications |
| ABA Triblock Copolymer | A: Polystyrene, B: Poly(n-butyl acrylate) | Symmetrical | Thermoplastic elastomers |
| Diblock Copolymer | A: Poly(benzyl methacrylate), B: Poly(dimethylaminoethyl methacrylate) | Asymmetrical | Stimuli-responsive materials |
| Amphiphilic Block Copolymer | Hydrophobic block, Hydrophilic block | Functionalized | Self-assembly, Drug delivery |
| Star Polymers | Styrene, Acrylates | Multi-functional core | Rheology modifiers, Nanocarriers |
Monomethyl Carbonotrithioate in Advanced Organic Synthesis
Utilization as a Sulfur Source in Heterocyclic Chemistry
The rich sulfur content of monomethyl carbonotrithioate makes it an excellent precursor for sulfur atoms in the synthesis of heterocyclic rings. The trithiocarbonate (B1256668) moiety can be chemically manipulated to act as a nucleophilic sulfur source for building diverse molecular frameworks.
A significant application of the trithiocarbonate structure, inherent in this compound, is in the synthesis of thiophenes and benzothiophenes. The trithiocarbonate anion (CS₃²⁻), which can be generated in situ from accessible sources like carbon disulfide (CS₂) and a base such as potassium hydroxide (B78521) (KOH), functions as a novel synthetic equivalent of a sulfide (B99878) dianion (S²⁻). acs.orgnih.gov This strategy provides a metal-free and cost-effective pathway to valuable sulfur heterocycles. organic-chemistry.orgacs.org
In this process, the trithiocarbonate anion is used for the synthesis of 2,5-disubstituted thiophenes by reacting it with 1,3-butadiynes. researchgate.net The reaction proceeds through a proposed mechanism involving nucleophilic addition of the anion to the carbon-carbon triple bonds, followed by cyclization. organic-chemistry.org Similarly, this system is employed for the synthesis of 2-substituted benzo[b]thiophenes from 2-haloalkynyl (hetero)arenes. nih.gov This method is valued for its tolerance of various functional groups and its reliance on inexpensive and readily available sulfur sources. acs.orgacs.org
| Substrate Type | Reagents | Product | Yield Range | Ref |
| 1,3-Butadiynes | CS₂ / KOH in DMSO | 2,5-Disubstituted Thiophenes | Moderate to Good | acs.org |
| 2-Haloalkynyl arenes | CS₂ / KOH in DMSO | 2-Substituted Benzo[b]thiophenes | Moderate to Good | nih.gov |
The anion derived from this compound is a potent sulfur nucleophile capable of participating in ring-opening reactions of strained heterocycles, most notably epoxides. This reaction is a fundamental transformation for creating functionalized molecules by installing both a sulfur-containing group and a hydroxyl group in a single step. nih.gov
The reaction proceeds via a classic Sₙ2 mechanism. The nucleophilic sulfur atom attacks one of the electrophilic carbons of the epoxide ring. youtube.com This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. Due to steric considerations, the nucleophile preferentially attacks the least substituted carbon of the epoxide ring. youtube.comchemistrysteps.com The result of this nucleophilic addition is the opening of the three-membered ring to form a β-hydroxy thioether derivative, which retains the trithiocarbonate moiety for potential further transformations.
| Electrophile | Nucleophile | General Product Structure | Mechanism | Ref |
| Epoxide | This compound anion | β-Hydroxy trithiocarbonate | Sₙ2 Nucleophilic Attack | youtube.com |
| Aziridine | This compound anion | β-Amino trithiocarbonate | Sₙ2 Nucleophilic Attack | rsc.org |
Role as a Synthetic Intermediate for Organosulfur Compounds
This compound and related trithiocarbonates are crucial intermediates in the synthesis of a wide array of organosulfur compounds. researcher.life One of their most prominent roles is in the preparation of chain transfer agents for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. scribd.com RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures. mdpi.comresearchgate.net
Trithiocarbonates serve as the core functional group in many RAFT agents. cmu.edu These agents control polymerization by reversibly adding to growing polymer chains and fragmenting to release a new radical, allowing for the controlled growth of polymer chains. acs.org The synthesis of these RAFT agents often involves the reaction of a thiol with carbon disulfide and an alkylating agent, a process in which this compound can be considered a fundamental structural unit. researchgate.net The resulting polymers are themselves complex organosulfur compounds with applications in materials science and nanotechnology. nih.gov
| RAFT Agent Type | Typical Monomers Controlled | Resulting Organosulfur Polymer | Ref |
| Symmetrical Trithiocarbonate | Styrene (B11656), Acrylates, Methacrylates | Polystyrene, Polyacrylates | mdpi.comcmu.edu |
| Asymmetrical Trithiocarbonate | Styrene, Methacrylates | Block Copolymers | acs.org |
| Bifunctional Trithiocarbonate | Methacrylates, Styrenics | ABA Triblock Copolymers | researchgate.net |
Catalytic Aspects in Organic Transformations
While this compound is a vital reagent and intermediate, it is not typically recognized as a catalyst in organic transformations. Its primary role is that of a stoichiometric reagent that provides sulfur atoms or the entire trithiocarbonate functional group to a target molecule.
However, trithiocarbonates are integral components in certain catalyzed reaction systems. For instance, the efficiency of RAFT polymerization, which relies on trithiocarbonate agents, can be significantly enhanced through photocatalysis. nih.gov In photoinduced electron/energy transfer (PET-RAFT) polymerization, a photocatalyst is used to mediate the reversible chain transfer process, allowing for greater control over the polymerization and enabling the synthesis of block copolymers that are inaccessible through traditional methods. nih.govdigitellinc.com In this context, the trithiocarbonate is part of a catalytic cycle but does not act as the catalyst itself.
Reaction with Organometallic Reagents
This compound possesses an electrophilic thiocarbonyl carbon (C=S), which readily reacts with strong carbon-based nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.orgyoutube.com These organometallic compounds feature a highly polarized carbon-metal bond, rendering the carbon atom strongly nucleophilic and basic. wikipedia.orgnih.gov
The reaction mechanism is analogous to the addition of organometallics to carbonyl compounds. libretexts.org The nucleophilic alkyl or aryl group from the organometallic reagent attacks the electrophilic carbon of the trithiocarbonate's C=S double bond. ucalgary.ca This addition breaks the π-bond, pushing electron density onto the sulfur atom and forming a tetrahedral intermediate containing a magnesium or lithium thiolate salt. Subsequent aqueous or mild acidic workup protonates the thiolate to yield the final product, which is effectively a dithioacetal. This reaction provides a direct route for forming a new carbon-carbon bond at the central carbon of the trithiocarbonate moiety.
| Organometallic Reagent | General Formula | Intermediate Product | Final Product (after workup) | Ref |
| Grignard Reagent | R-MgX | Magnesium Thiolate Salt | Dithioacetal | libretexts.org |
| Organolithium Reagent | R-Li | Lithium Thiolate Salt | Dithioacetal | youtube.comwikipedia.org |
Computational and Theoretical Chemistry Studies of Monomethyl Carbonotrithioate
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic nature of monomethyl carbonotrithioate and its reactivity. These calculations can predict molecular properties and the energetics of chemical transformations with a high degree of accuracy.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying a range of molecular systems.
Studies on trithiocarbonates have utilized DFT to explore their fundamental properties. For instance, theoretical investigations of methyl methacrylate (B99206) living anionic polymerization have used DFT to obtain frontier molecular orbital values, which are then used to analyze chemical interactions researchgate.net. For related trithiocarbonate (B1256668) systems, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been employed to determine Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps and to generate molecular electrostatic potential (MEP) maps. These calculations help in identifying reactive sites within the molecule researchgate.net.
A specific DFT study has been conducted on the gas-phase elimination reactions of methyl trithiocarbonate, which would include the calculation of its optimized geometry and electronic structure researchgate.net. Furthermore, DFT has been used to calculate the principal values of the ¹³C chemical shift tensors for the closely related potassium methyl-trithiocarbonate (KS₂CSCH₃). These calculations are crucial for interpreting experimental solid-state NMR data and demonstrate a significant improvement in accuracy when molecular geometry is optimized researchgate.netresearchgate.net.
Table 1: Examples of Molecular Properties of Trithiocarbonates Investigated by DFT This table is interactive. Users can sort columns by clicking on the headers.
| Property Investigated | Method/Level of Theory | System Studied | Reference |
|---|---|---|---|
| Frontier Molecular Orbitals | DFT | Methyl Methacrylate Polymerization | researchgate.net |
| HOMO-LUMO Gap, MEP Maps | B3LYP/6-311G(d,p) | Ligand-Adrenoceptor Complexes | researchgate.net |
| Gas-Phase Elimination | DFT | Methyl Trithiocarbonate | researchgate.net |
Ab Initio Methods for Reaction Energetics
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These high-level calculations are particularly valuable for determining the energetics of reaction pathways, including activation energies and reaction enthalpies.
The reactivity of trithiocarbonates, particularly in the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has been a significant area of study. High-level ab initio calculations have been successfully used to predict the activity of RAFT agents, including trithiocarbonates, and to understand the dependence of this activity on their chemical substituents .
A detailed kinetic model for the RAFT polymerization of styrene (B11656) with a trithiocarbonate agent was developed using ab initio-calculated rate coefficients for the key addition and fragmentation steps. This work highlights the power of ab initio calculations to deliver absolute rate coefficients that can be used in kinetic modeling. The study revealed a significant difference in the activation energy for the addition of a macroradical to the initial trithiocarbonate agent (3.0 kJ mol⁻¹) versus its addition to the macro-RAFT agent (15.4 kJ mol⁻¹), a crucial insight into the polymerization kinetics.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for exploring the conformational landscape of flexible molecules, providing insights into their preferred shapes and dynamic behavior.
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely mechanism for a given transformation.
The thermal decomposition of trithiocarbonates has been a subject of both experimental and computational investigation. For polymers containing a methyl trithiocarbonate end group, thermolysis is believed to proceed, at least in part, through a mechanism involving the initial homolysis (breaking) of the C–S bond to form a polymer radical, which can then undergo further degradation researchgate.netmdpi.com.
A specific computational study focused on the regioselective pyrolysis of (trithio)carbonate compounds, including methyl trithiocarbonate. This research indicates that the decomposition can occur via a two-step mechanism that involves a six-membered ring transition state.
Prediction of Spectroscopic Signatures and Their Interpretations
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. By calculating properties like electronic transitions or nuclear magnetic shielding, these methods can aid in the identification and characterization of molecules.
Time-dependent density functional theory (TD-DFT) has been used to calculate the electronic spectrum of the methyl trithiocarbonate anion (MeTTC⁻). A study employing the M062X functional with a 6-311+G(3df,3pd) basis set in a polarizable continuum model (PCM) of water successfully predicted the UV-Visible absorption spectrum for this ion acs.org. This type of calculation helps to assign the observed electronic transitions to specific molecular orbital changes.
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations have been used to predict the ¹³C chemical shift tensors for potassium methyl-trithiocarbonate. This theoretical approach, which calculates the magnetic shielding at the nucleus, is essential for accurately interpreting solid-state NMR spectra and understanding the local electronic environment of the carbon atoms in the trithiocarbonate group researchgate.netresearchgate.net.
Table 2: Computationally Predicted Spectroscopic Data for Methyl Trithiocarbonate Species
| Spectroscopic Technique | Property Predicted | Computational Method | Species Studied | Reference |
|---|---|---|---|---|
| UV-Visible Spectroscopy | Absorption Spectrum | TD-DFT (M062X) | Methyl trithiocarbonate anion | acs.org |
Advanced Spectroscopic and Analytical Characterization Methodologies for Monomethyl Carbonotrithioate and Derived Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Polymers and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of polymers derived from trithiocarbonate (B1256668) RAFT agents such as Monomethyl carbonotrithioate. acs.orgresearchgate.net Both ¹H and ¹³C NMR provide detailed qualitative and quantitative information about polymer microstructure, end-group fidelity, and monomer conversion. nih.govscielo.org.mx
In a typical RAFT polymerization, ¹H NMR is used to monitor the disappearance of monomer signals and the appearance of polymer backbone signals, allowing for the calculation of polymerization kinetics. mdpi.com For instance, in the polymerization of vinyl monomers, the characteristic vinyl proton signals (typically 5-6.5 ppm) decrease over time, while broad signals corresponding to the polymer backbone emerge.
Crucially, NMR confirms the presence of the trithiocarbonate end-group in the polymer chain, which is direct evidence of a successful RAFT process. The protons on the methyl group (the 'R' group in this compound) and the protons on the carbon adjacent to the trithiocarbonate moiety (from the 'Z' group and the first monomer unit) can be identified and integrated. scielo.org.mx For example, the methyl protons near the trithiocarbonate group in some RAFT agents have been observed around 1.74 ppm. mdpi.com By comparing the integration of these end-group signals to the signals from the polymer repeating units, the number-average molecular weight (Mₙ) can be calculated, providing a valuable comparison to data obtained from other methods like GPC. acs.orgresearchgate.net
¹³C NMR is also employed to identify the thiocarbonyl carbon (C=S) of the trithiocarbonate group, which typically appears as a downfield signal, confirming its incorporation into the polymer chain. nih.gov
Table 1: Illustrative ¹H NMR Chemical Shifts for a Polymer Synthesized with a Trithiocarbonate RAFT Agent
| Protons | Typical Chemical Shift (ppm) | Information Provided |
| Polymer Backbone | 1.0 - 2.5 | Confirmation of polymer formation |
| Monomer Vinyl Protons | 5.0 - 6.5 | Monomer conversion |
| RAFT Agent Alkyl Protons | 0.7 - 1.8 | End-group analysis, Mₙ calculation |
| Protons α to S-C=S | 3.0 - 4.5 | Confirmation of RAFT end-group |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. hpst.czamazonaws.com For polymers synthesized via RAFT, GPC is essential for verifying the "living" or controlled nature of the polymerization. nih.gov
A successful RAFT polymerization is characterized by several key features observable via GPC:
Linear Growth of Molecular Weight: The number-average molecular weight (Mₙ) increases linearly with monomer conversion. researchgate.net
Narrow Molecular Weight Distribution: The resulting polymers exhibit a low polydispersity index (PDI or Đ), typically below 1.3, indicating that all polymer chains grow at a similar rate. scielo.org.mxrsc.org
Symmetrical and Unimodal Peaks: The GPC chromatograms show symmetrical peaks that shift to lower elution times (higher molecular weight) as the polymerization progresses, without significant tailing or the appearance of a dead polymer shoulder. mdpi.com
GPC systems are calibrated using polymer standards (e.g., polystyrene or polymethylmethacrylate) to generate a curve relating elution time to molecular weight. amazonaws.com The data obtained allows for the calculation of Mₙ, weight-average molecular weight (Mₙ), and the PDI (Mₙ/Mₙ). acs.org These values are critical for ensuring that the synthesized polymer meets the desired specifications for a given application. nih.gov
Table 2: Representative GPC Data for a Controlled RAFT Polymerization
| Monomer Conversion (%) | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (GPC) | PDI (Mₙ/Mₙ) |
| 20 | 5,500 | 5,800 | 1.15 |
| 40 | 10,500 | 11,100 | 1.12 |
| 60 | 15,500 | 16,200 | 1.10 |
| 80 | 20,500 | 21,000 | 1.09 |
| 95 | 24,250 | 24,800 | 1.08 |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) provides detailed information on the mass of the RAFT agent and the resulting polymer chains, offering unambiguous confirmation of their chemical identity. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly useful for polymer analysis.
For the RAFT agent itself, mass spectrometry can confirm its purity and identify any degradation products, such as the hydrolysis of a cyano group to an amide, which can affect polymerization control. nih.gov
When analyzing the polymer product, MALDI-TOF MS can resolve individual polymer chains, each differing by the mass of a single monomer unit. The resulting spectrum shows a distribution of peaks, from which the absolute molecular weight distribution can be determined. Furthermore, the mass of each peak corresponds to the mass of the initiating fragment (from the 'R' group), the terminating fragment (from the 'Z' group of the trithiocarbonate), and a specific number of monomer units. This provides definitive evidence that the polymer chains possess the intended end-groups from the this compound agent, confirming the RAFT mechanism. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In the context of RAFT polymerization, FTIR is used to confirm the structure of the trithiocarbonate agent and its incorporation into the polymer. researchgate.netresearchgate.net
The key vibrational band for trithiocarbonate-derived polymers is the C=S stretching absorption. This peak is typically weak but can be observed in the region of 1050-1250 cm⁻¹. For example, a weak absorption at 1067 cm⁻¹ has been attributed to the C=S group of a trithiocarbonate moiety in polystyrene. researchgate.net
FTIR is also used to monitor the polymerization by observing the disappearance of characteristic absorption bands of the monomer, such as the C=C stretching vibration (around 1630 cm⁻¹), and the appearance of bands associated with the polymer backbone, like C-H stretching and bending vibrations. This qualitative analysis complements the quantitative data obtained from NMR.
Table 3: Key FTIR Absorption Bands in RAFT Polymerization
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| C=C (Monomer) | ~1630 | Disappears during polymerization |
| C=O (Ester in acrylate (B77674)/methacrylate) | ~1730 | Present in monomer and polymer |
| C=S (Trithiocarbonate) | ~1050 - 1250 | Confirms incorporation of RAFT agent |
| C-H (Aliphatic backbone) | ~2850 - 3000 | Appears and strengthens during polymerization |
Advanced Morphological Characterization of Self-Assembled Polymer Structures
When this compound is used to synthesize amphiphilic block copolymers, these polymers can spontaneously self-assemble in solution to form various nanostructures. Characterizing the morphology of these assemblies is critical for their application in fields like drug delivery and nanotechnology.
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of the morphology of self-assembled polymer structures. nih.gov By drying a dilute solution of the block copolymer on a TEM grid, it is possible to observe the size, shape, and internal structure of the resulting nanoparticles.
Depending on the block copolymer composition, concentration, and solvent conditions, TEM can reveal a variety of morphologies, including spherical micelles, cylindrical or worm-like micelles, and vesicles (or polymersomes). rsc.org For core-shell structures, contrast between the core and shell blocks can be enhanced using staining agents to better visualize the morphology. TEM analysis is crucial for confirming the structures predicted by polymerization-induced self-assembly (PISA) phase diagrams. rsc.org
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size and size distribution of particles suspended in a solution. mdpi.com It is an essential tool for characterizing the hydrodynamic radius (Rₙ) of the micelles or vesicles formed by block copolymers in their native solution state.
DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles. Smaller particles diffuse more rapidly, leading to faster fluctuations. This information is processed to yield the average particle size and a polydispersity index for the size distribution. For example, DLS has been used to confirm the formation of micelles from trithiocarbonate-terminated polymers in water, with measured hydrodynamic radii in the range of 2-4 nm. mdpi.com The technique is highly sensitive to the formation of aggregates and provides complementary information to the solid-state images obtained by TEM.
Emerging Research Directions and Future Perspectives in Monomethyl Carbonotrithioate Chemistry
Development of Novel Trithiocarbonate (B1256668) Reagents
The effectiveness of RAFT polymerization is largely dependent on the structure of the CTA. While simple structures like monomethyl carbonotrithioate are effective, significant research has focused on designing and synthesizing novel trithiocarbonate reagents to achieve greater control over polymerization kinetics and to produce polymers with specific functionalities and architectures.
Key areas of development include:
Symmetrical and Asymmetrical CTAs: Novel symmetrical trithiocarbonates, such as di(diphenylmethyl) trithiocarbonate, have been developed for the controlled polymerization of challenging monomers like methacrylates. mdpi.comnih.gov These agents offer different fragmentation behavior compared to their asymmetrical counterparts, influencing polymerization control. nih.gov
Bifunctional and Multi-functional Reagents: Researchers have synthesized bifunctional trithiocarbonates that enable the creation of ABA triblock copolymers in just two steps. researchgate.net These agents act as a central point from which two polymer chains can grow simultaneously.
Cyclic Trithiocarbonates: An innovative approach involves the use of cyclic trithiocarbonate derivatives. mdpi.com These can be used in ring-expansion RAFT (RE-RAFT) polymerization to synthesize cyclic polymers, a topology that imparts unique physical properties compared to linear analogues. mdpi.com
Functionalized CTAs: Trithiocarbonates bearing specific functional groups (e.g., aldehydes, carboxyl acids) are being created. researchgate.nettcichemicals.com These allow for the direct incorporation of functionality at the polymer chain end, useful for subsequent conjugation or for creating materials like advanced carbon nanofillers. researchgate.net For instance, an aldehyde-bearing trithiocarbonate has been used to decorate carbon nanotubes and fullerenes. researchgate.net
The synthesis of these novel reagents often involves mild and efficient reaction pathways, with some methods achieving yields above 95%. rsc.org
| Novel Trithiocarbonate Reagent Type | Key Feature/Application | Example Monomers | Reference |
| Symmetrical (e.g., di(diphenylmethyl) trithiocarbonate) | Controlled polymerization of methacrylates. | Methyl methacrylate (B99206) (MMA), Glycidyl methacrylate (GMA) | mdpi.comnih.gov |
| Bifunctional (e.g., butane-1,4-bis(phenylacetonitrile trithiocarbonate)) | Synthesis of ABA triblock copolymers. | Styrene (B11656), Methacrylates | researchgate.net |
| Cyclic (CTTC) | Ring-Expansion RAFT for cyclic polymer synthesis. | tert-Butyl acrylate (B77674) (TBA) | mdpi.com |
| Aldehyde-bearing | Decoration of carbon nanostructures. | Not applicable | researchgate.net |
Integration with Other Controlled Polymerization Techniques
While this compound and its derivatives are intrinsically linked to RAFT, there is growing interest in integrating RAFT with other controlled polymerization techniques to synthesize increasingly complex polymer architectures. The primary controlled radical polymerization (CRP) methods include Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), alongside RAFT. mdpi.com
The versatility of RAFT in terms of monomer scope, solvent tolerance, and reaction conditions makes it highly adaptable. researchgate.net This has led to hybrid or sequential polymerization strategies. For example, a polymer block can be synthesized using ATRP, and then a trithiocarbonate functionality can be introduced to grow a subsequent block via RAFT. This allows for the combination of the strengths of different techniques to create well-defined block copolymers that might be difficult to synthesize using a single method.
Furthermore, advancements within the RAFT framework are creating new possibilities. Single Electron Transfer-RAFT (SET-RAFT) has been demonstrated for the controlled polymerization of methacrylates at ambient temperatures, expanding the operational window for these reactions. researchgate.net Another significant development is photo-induced RAFT, where light is used to mediate the polymerization. In some systems, the trithiocarbonate CTA itself can act as an intrinsic photoredox catalyst, enabling oxygen-tolerant polymerization under visible light irradiation. rsc.org This dual role as a catalyst and control agent simplifies the reaction setup and enhances its robustness. rsc.org
| Technique | Role/Integration with Trithiocarbonates (RAFT) | Key Advantage |
| RAFT | Primary technique utilizing trithiocarbonate CTAs. | High tolerance to functional groups, wide range of monomers, diverse solvents. researchgate.net |
| ATRP/NMP | Can be used sequentially with RAFT to create complex block copolymers. | Leverages the distinct advantages and monomer specificities of each technique. |
| SET-RAFT | A hybrid technique enabling polymerization at ambient temperatures. | Milder reaction conditions. researchgate.net |
| Photo-induced RAFT | Light-mediated control; trithiocarbonates can act as photocatalysts. | Oxygen tolerance, temporal control, reduced need for thermal initiators. rsc.org |
Green Chemistry Approaches in Synthesis and Application
In line with the global push for sustainable technology, green chemistry principles are being increasingly applied to the synthesis and use of trithiocarbonates. The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. mdpi.commdpi.com
Key green approaches include:
Safer Solvents and Catalysts: Research is moving towards the use of greener solvents like water, 2-methyl-tetrahydrofuran (2-Me-THF), or cyclopentyl methyl ether (CPME) to replace more hazardous traditional solvents. biopharminternational.com The development of catalyst-free systems, for example, for the removal of the trithiocarbonate end-group after polymerization, is also a significant advance. rsc.org Tris(trimethylsilyl)silane, a non-toxic reagent, can be used with light to quantitatively remove the trithiocarbonate moiety. rsc.org
Continuous Flow Chemistry: Continuous flow manufacturing offers a more efficient and scalable alternative to traditional batch synthesis of trithiocarbonates and related materials like metal-organic frameworks. rsc.org This approach can significantly reduce solvent consumption and reaction time, leading to higher productivity and lower costs. rsc.org
Energy-Efficient Synthesis: Methods such as microwave irradiation and mechanochemistry (grinding or milling) are being explored to conduct reactions under solvent-free conditions, often with higher yields and shorter reaction times compared to conventional heating. mdpi.comresearchgate.net
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. For example, methods for the quantitative synthesis of functional RAFT agents using an equivalent amount of carbon disulfide have been developed.
Advanced Materials Science Applications Derived from this compound Chemistry
The precise control over polymer architecture afforded by this compound and its derivatives has opened the door to a wide range of advanced materials science applications. The ability to dictate molecular weight, composition, and structure is critical for tailoring the macroscopic properties of a material.
Nanomaterials and Composites: Trithiocarbonates are used to functionalize nanoparticles and carbon nanostructures. researchgate.net By grafting polymers from the surface of these materials via RAFT, researchers can create stable, well-dispersed nanocomposites with enhanced mechanical, thermal, or electrical properties. researchgate.net
Biomedical Materials: The synthesis of well-defined block copolymers is crucial for drug delivery applications. Amphiphilic block copolymers can self-assemble into micelles or vesicles that encapsulate therapeutic agents. tcichemicals.com Furthermore, trithiocarbonate-functionalized polymers have been investigated for their potential as anticancer agents, showing selective cytotoxicity towards cancer cells. google.comdavidpublisher.com
Stimuli-Responsive Polymers: "Smart" polymers that respond to external stimuli such as temperature, pH, or light can be synthesized with high precision using RAFT. These materials are of interest for applications in sensors, actuators, and controlled release systems.
Advanced Polymer Networks: RAFT polymerization allows for the creation of polymer networks with controllable mechanical properties. rsc.org This is achieved by designing monomers containing trithiocarbonate moieties, which can then be incorporated into cross-linked networks, offering a new level of control over the final material's properties. rsc.org
Prospects for Interdisciplinary Research and Methodological Advancement
The ongoing evolution of this compound chemistry points toward exciting future directions characterized by increased interdisciplinary collaboration and methodological innovation.
Interdisciplinary Research: The development of advanced functional materials necessitates collaboration between polymer chemists and experts in other fields. The synthesis of biocompatible polymers for drug delivery and tissue engineering is a prime example, requiring expertise from biologists, pharmacologists, and medical researchers. davidpublisher.com Similarly, the creation of novel nanocomposites for electronics or energy storage applications benefits from partnerships with physicists and materials engineers. researchgate.net
Methodological Advancement: The future will likely see the development of even more sophisticated RAFT agents that offer greater control and can operate under increasingly benign conditions. The push for oxygen-tolerant, light-driven polymerization systems that work in aqueous media without prior deoxygenation is a major goal. rsc.org Combining the precision of RAFT with automated synthesis platforms and machine learning algorithms could accelerate the discovery of new polymers with targeted properties. Furthermore, developing efficient and scalable methods for producing these advanced polymers, such as continuous flow processes, will be crucial for their transition from the laboratory to industrial applications. rsc.org
Q & A
Basic Question: What are the standard synthetic protocols for Monomethyl carbonotrithioate, and how is its purity validated?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated protocol involves reacting methyl halides with carbonotrithioate salts under inert conditions. For purity validation:
- Nuclear Magnetic Resonance (NMR): Use 400 MHz NMR in CDCl, focusing on characteristic peaks (e.g., methyl protons at δ 3.80–3.87 ppm, aromatic protons at δ 7.01–8.00 ppm) .
- Infrared Spectroscopy (IR): Confirm the C=S stretch near 1026–1082 cm .
- Melting Point Analysis: Compare observed values (e.g., 92–145°C) with literature data to assess crystallinity and impurities .
Basic Question: How should researchers design experiments to optimize reaction yields for this compound derivatives?
Methodological Answer:
- Factorial Design: Use a 2 factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, highlights CDCl as a solvent for NMR analysis, suggesting its compatibility with reaction conditions .
- Control Experiments: Include negative controls (e.g., omitting the catalyst) to isolate the effect of variables.
- Yield Quantification: Employ HPLC or GC-MS with internal standards (e.g., deuterated analogs) for precise measurement .
Advanced Question: How can contradictions in spectral data for this compound derivatives be resolved?
Methodological Answer:
- Cross-Validation: Compare , , and DEPT-135 NMR spectra to resolve ambiguous assignments. For example, reports distinct shifts for C=S groups (195.5–199.7 ppm), which can differentiate isomers .
- Computational Modeling: Use density functional theory (DFT) to simulate NMR spectra and validate experimental peaks .
- Collaborative Reproducibility: Share raw spectral data via repositories (e.g., Zenodo) to enable peer verification .
Advanced Question: What mechanistic insights govern the stability of this compound under varying pH and temperature?
Methodological Answer:
- Kinetic Studies: Conduct pseudo-first-order degradation experiments at pH 2–12 and temperatures 25–80°C. Monitor decay via UV-Vis spectroscopy (λ ~250–300 nm for thiocarbonyl groups).
- Activation Energy Calculation: Apply the Arrhenius equation to determine degradation pathways. ’s melting point data (92–145°C) suggests thermal stability up to 100°C .
- Buffer Compatibility: Use phosphate or acetate buffers to assess hydrolytic susceptibility, avoiding nucleophilic anions (e.g., OH) that may cleave the C=S bond .
Advanced Question: How can researchers investigate the interaction of this compound with biomacromolecules (e.g., proteins)?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics by titrating the compound into protein solutions (e.g., serum albumin).
- Mass Spectrometry (MS): Detect covalent adducts via high-resolution LC-MS/MS, focusing on mass shifts corresponding to thiocarbamate formation .
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to active sites or cysteine residues .
Advanced Question: What strategies address discrepancies in biological activity data for this compound analogs?
Methodological Answer:
- Dose-Response Curves: Generate IC/EC values across multiple cell lines to assess specificity. Ensure consistent solvent controls (e.g., DMSO ≤0.1% v/v) .
- Meta-Analysis: Aggregate data from public databases (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .
- Structural-Activity Relationships (SAR): Corporate substituent effects (e.g., electron-withdrawing groups in 4-nitrophenyl derivatives) to rationalize activity trends .
Advanced Question: How should researchers design studies to differentiate between monomethyl and trimethyl modifications in analogous systems?
Methodological Answer:
- Chromatographic Separation: Use reverse-phase HPLC with a C18 column to resolve methylated species based on hydrophobicity.
- Methylation-Specific Antibodies: Employ immunoblotting with antibodies selective for monomethyl H3K9 (as in ’s SET3p study) to avoid cross-reactivity .
- MALDI-TOF MS: Detect mass differences of 14 Da per methyl group to quantify modification states .
Advanced Question: What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Reactivity Descriptors: Calculate Fukui indices via Gaussian or ORCA to identify nucleophilic/electrophilic sites .
- Transition State Modeling: Use QM/MM simulations in software like GAMESS to model reaction pathways (e.g., nucleophilic attack at the thiocarbonyl group).
- Solvent Effects: Apply the COSMO-RS model to predict solvation energies in polar vs. nonpolar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
